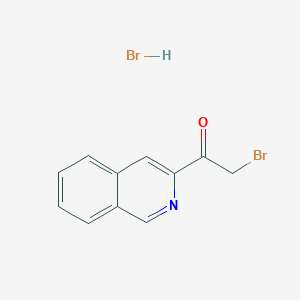
2-Bromo-1-(isoquinolin-3-yl)ethan-1-one hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(isoquinolin-3-yl)ethan-1-one hydrobromide typically involves the bromination of 1-(isoquinolin-3-yl)ethan-1-one. This can be achieved through the reaction of 1-(isoquinolin-3-yl)ethan-1-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature and monitored until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Bromo-1-(isoquinolin-3-yl)ethan-1-one hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Isoquinolin-3-yl derivatives with various functional groups.
Oxidation Reactions: Isoquinolin-3-yl ketones or carboxylic acids.
Reduction Reactions: Isoquinolin-3-yl alcohols or amines.
科学的研究の応用
2-Bromo-1-(isoquinolin-3-yl)ethan-1-one hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Bromo-1-(isoquinolin-3-yl)ethan-1-one hydrobromide involves its interaction with various molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The isoquinoline moiety can also interact with aromatic residues in proteins, affecting their function and stability.
類似化合物との比較
Similar Compounds
- 2-Bromo-1-(1H-indol-3-yl)ethanone
- 2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one hydrobromide
- 1-(2,4-Dihydroxyquinolin-3-yl)ethan-1-one
Uniqueness
2-Bromo-1-(isoquinolin-3-yl)ethan-1-one hydrobromide is unique due to its isoquinoline structure, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development in various fields.
特性
CAS番号 |
231297-28-2 |
|---|---|
分子式 |
C11H9Br2NO |
分子量 |
331.00 g/mol |
IUPAC名 |
2-bromo-1-isoquinolin-3-ylethanone;hydrobromide |
InChI |
InChI=1S/C11H8BrNO.BrH/c12-6-11(14)10-5-8-3-1-2-4-9(8)7-13-10;/h1-5,7H,6H2;1H |
InChIキー |
JCCBZGFGKFULRG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=NC(=CC2=C1)C(=O)CBr.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



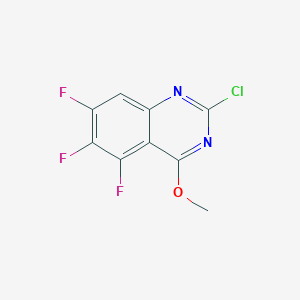
![1-{7-Azabicyclo[2.2.1]heptan-7-yl}prop-2-en-1-one](/img/structure/B13472908.png)

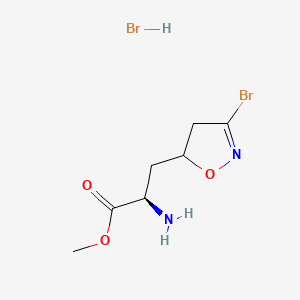
![2-{[(Benzyloxy)carbonyl]amino}-3-sulfamoylpropanoic acid](/img/structure/B13472920.png)
![1-[4-(Chloromethyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B13472935.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(5-chlorothiophen-3-yl)propanoic acid](/img/structure/B13472940.png)
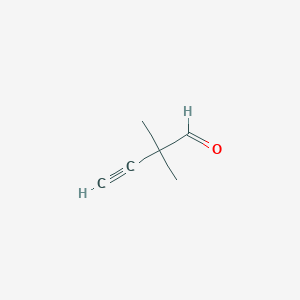
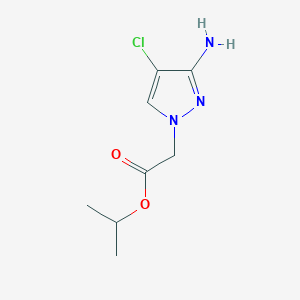
![Potassium (3-(1-(tert-butoxycarbonyl)piperidin-4-yl)bicyclo[1.1.1]pentan-1-yl)trifluoroborate](/img/structure/B13472950.png)
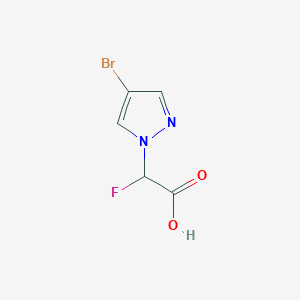
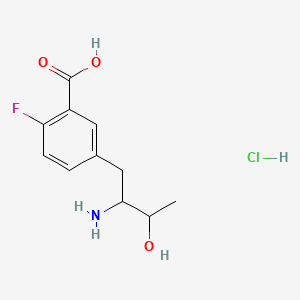
![(2Z)-but-2-enedioic acid, ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine](/img/structure/B13472992.png)
